Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with a methoxy-pyridinyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction to introduce the amine group. The methoxy-pyridinyl and trifluoromethyl groups are then introduced through specific substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process is optimized for yield and purity, utilizing advanced catalytic methods and continuous flow reactors to ensure efficient production. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzenamine compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 3-(6-methoxy-3-pyridinyl)-
- Benzenamine, 4-(6-methoxy-3-pyridinyl)-
- Benzenamine, 2-(6-methoxy-3-pyridinyl)-
Uniqueness
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- is unique due to the presence of both methoxy-pyridinyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable subject of study in various research fields .
Eigenschaften
CAS-Nummer |
835876-04-5 |
---|---|
Molekularformel |
C13H11F3N2O |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3 |
InChI-Schlüssel |
NJUFYKWXFDHTMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.